molecular formula C12H15BN2O2 B1367713 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile CAS No. 741709-63-7

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Cat. No.: B1367713
CAS No.: 741709-63-7
M. Wt: 230.07 g/mol
InChI Key: IXTBQKLZPOYJFJ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (CAS: 741709-63-7) is a boronic ester derivative of picolinonitrile. Its molecular formula is C₁₂H₁₄BN₂O₂, with an average molecular weight of 243.07 g/mol. The compound features a pinacol boronate group at the 5-position of the pyridine ring and a nitrile group at the 2-position (Figure 1). It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile typically involves the reaction of 5-bromo-2-picolinonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Hydrolysis: The boron-containing dioxaborolane ring can be hydrolyzed under acidic or basic conditions to form boronic acids or borates.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₄H₁₈BNO₂
Molecular Weight: 245.11 g/mol
CAS Number: 1033752-94-1

The compound features a dioxaborolane moiety that enhances its reactivity and solubility in organic solvents. Its structure allows for versatile functionalization, making it a valuable building block in synthetic chemistry.

Applications in Organic Synthesis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is primarily used as a reagent in organic synthesis. Key applications include:

  • Cross-Coupling Reactions : This compound serves as a boron source in Suzuki-Miyaura coupling reactions. It enables the formation of carbon-carbon bonds between aryl halides and boronic acids or esters, facilitating the synthesis of complex organic molecules .
  • Functionalization of Aromatic Compounds : The presence of the dioxaborolane group allows for selective functionalization of aromatic rings, which is crucial for developing pharmaceuticals and agrochemicals .

Applications in Materials Science

The compound's unique properties make it suitable for various applications in materials science:

  • Construction of Covalent Organic Frameworks (COFs) : this compound has been employed in synthesizing novel COFs. These materials exhibit high surface areas and tunable pore sizes, making them ideal for gas storage and separation applications .
  • Photocatalytic Applications : The compound can act as a photocatalyst due to its ability to absorb light and facilitate chemical reactions under light irradiation. This property is particularly useful in environmental remediation processes and energy conversion systems .

Applications in Medicinal Chemistry

In medicinal chemistry, the compound's boron functionality provides several advantages:

  • Drug Development : The incorporation of boron into drug candidates can enhance their biological activity and selectivity. Research indicates that boron-containing compounds can interact with biological targets more effectively than their non-boron counterparts .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit promising anticancer properties. The mechanism involves the inhibition of specific enzymes involved in tumor growth .

Case Studies

StudyApplicationFindings
COF Synthesis Covalent Organic FrameworksDemonstrated successful synthesis using the compound as a building block; exhibited high surface area and stability .
Anticancer Activity Medicinal ChemistryShowed significant inhibition of cancer cell proliferation; potential as a lead compound for drug development .
Photocatalytic Efficiency Environmental ScienceEvaluated for photocatalytic degradation of pollutants; effective under UV light irradiation .

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile primarily involves its role as a boron source in chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with various organic and inorganic species, facilitating the formation of new chemical bonds. In Suzuki-Miyaura coupling reactions, the compound acts as a boron donor, enabling the transfer of the boron moiety to the palladium catalyst, which then facilitates the coupling with aryl halides .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of boronic ester-functionalized pyridinecarbonitriles. Key structural analogs and their distinguishing features are summarized below:

Key Findings:

Substituent Effects on Reactivity :

  • Electron-Donating Groups (e.g., CH₃) : The 3-methyl derivative (CAS: 1150561-70-8) exhibits increased steric bulk, slowing transmetallation in cross-couplings but improving regioselectivity .
  • Electron-Withdrawing Groups (e.g., Cl) : The 3-chloro analog (CAS: 1220219-63-5) enhances electrophilicity, accelerating coupling with electron-rich aryl halides .
  • Methoxy Groups : The 6-methoxy variant (CAS: 2223043-30-7) directs coupling to the para position of aromatic rings due to its ortho-directing nature .

Synthetic Utility :

  • The parent compound (741709-63-7) is a versatile intermediate in synthesizing kinase inhibitors and heterobiaryls. For example, it was used to prepare a pyrrolopyridine-containing picolinamide via Suzuki coupling .
  • The 3-chloro derivative is preferred in reactions requiring high electrophilicity, such as couplings with deactivated aryl chlorides .

The parent compound and methyl-substituted analogs are commercially available at >97% purity and stable at room temperature .

Commercial Availability: The parent compound is supplied by multiple vendors (e.g., Combi-Blocks, Matrix Scientific) at scales from 250 mg to 25 g, with prices ranging from $63–$1,109 depending on quantity .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies to provide a comprehensive overview of its applications and implications in drug development.

  • Molecular Formula : C12H16BNO2
  • Molecular Weight : 220.08 g/mol
  • CAS Number : 214360-60-8
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its potential as an anticancer agent and its role in targeting specific cellular pathways.

Anticancer Properties

Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : The compound is believed to interfere with cell proliferation by inhibiting key enzymes involved in cancer cell metabolism.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound has shown promise as an inhibitor of certain enzymes that are crucial for tumor growth:

  • Target Enzymes : It has been reported to inhibit histone deacetylases (HDACs), which play a significant role in cancer progression.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Borylation Reactions : Utilizing palladium-catalyzed borylation techniques to attach the boron moiety to the picolinonitrile scaffold.
  • Pinacol Boronate Formation : The formation of boronate esters is crucial for enhancing the stability and reactivity of the compound.
Synthesis MethodDescription
Palladium-Catalyzed BorylationEffective for introducing boron into organic molecules.
Pinacol Boronate FormationStabilizes the boron center for subsequent reactions.

Research Findings

Recent studies have focused on the pharmacological profiles of boron-containing compounds like this compound. Key findings include:

  • Selectivity : The compound exhibits selective toxicity towards cancer cells compared to normal cells .
  • Synergistic Effects : When combined with traditional chemotherapeutics (e.g., doxorubicin), it enhances overall efficacy while reducing side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated picolinonitrile precursors. For example, 5-bromo- or 5-chloropicolinonitrile reacts with bis(pinacolato)diboron (B2_2(pin)2_2) in the presence of Pd catalysts (e.g., Pd(dppf)Cl2_2) and a base (e.g., KOAc) in solvents like 1,4-dioxane or THF under inert conditions . Reaction progress is monitored via 11^{11}B NMR or TLC, followed by column chromatography for purification .

Q. How should researchers verify the purity and structural integrity of this compound?

Due to limited analytical data from commercial suppliers , researchers must employ multiple techniques:

  • HPLC/MS : To confirm molecular weight and detect impurities.
  • 1^{1}H/13^{13}C NMR : Key signals include the pinacol boronate protons (δ 1.0–1.3 ppm, singlet) and aromatic protons from the picolinonitrile moiety (δ 7.5–8.5 ppm) .
  • Elemental analysis : To validate C, H, N, and B content.

Q. What are the primary applications of this compound in cross-coupling reactions?

The boronic ester group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides to form biaryl systems. The nitrile group can act as a directing group or remain inert depending on reaction conditions. For example, coupling with 5-bromothiophene derivatives under Pd(PPh3_3)4_4 catalysis yields thienylpicolinonitrile analogs . Base selection (e.g., K2_2CO3_3) and solvent polarity (e.g., DMF vs. toluene) critically influence yields .

Advanced Research Questions

Q. How can competing side reactions involving the nitrile group be mitigated during coupling?

The nitrile group may undergo hydrolysis or nucleophilic attack under basic or aqueous conditions. Strategies include:

  • Low-temperature reactions : Reducing hydrolysis risk (e.g., 50°C in THF) .
  • Anhydrous conditions : Use of molecular sieves or rigorously dried solvents .
  • Catalyst tuning : Electron-rich Pd catalysts (e.g., Pd(OAc)2_2 with SPhos) suppress undesired coordination to the nitrile .

Q. What mechanistic insights explain the reactivity of this compound in diboration reactions?

The boronic ester can participate in copper-catalyzed diboration of ketones or alkenes. For example, with B2_2(pin)2_2 and CuCl, the compound forms diborated intermediates, enabling stereoselective synthesis of bifunctional building blocks. Kinetic studies suggest a rate-determining oxidative addition step involving the Cu catalyst .

Q. How does the electronic nature of the picolinonitrile moiety influence cross-coupling efficiency?

The electron-withdrawing nitrile group activates the adjacent boronic ester toward transmetallation but may reduce nucleophilicity. Computational studies (DFT) reveal that the nitrile’s resonance effects lower the LUMO energy of the boronate, facilitating Pd insertion. However, steric hindrance from the pinacol group can slow transmetallation, requiring optimized ligand-to-Pd ratios .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles (e.g., B–O vs. C–N distances) may arise from twinning or disorder. Refinement using SHELXL with restraints for the boronate ring and anisotropic displacement parameters improves accuracy. High-resolution synchrotron data (≤ 0.8 Å) is recommended for ambiguous cases .

Q. Methodological Recommendations

  • Stability : Store under argon at –20°C to prevent boronate hydrolysis. Avoid prolonged exposure to moisture or protic solvents .
  • Reaction optimization : Screen Pd catalysts (e.g., PdCl2_2(dppf) vs. Pd(OAc)2_2) and bases (e.g., Cs2_2CO3_3 for electron-deficient substrates) .
  • Analytical validation : Cross-validate purity via 19^{19}F NMR (if fluorinated analogs are synthesized) or IR spectroscopy (C≡N stretch ~2230 cm1^{-1}) .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-6-10(7-14)15-8-9/h5-6,8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTBQKLZPOYJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585943
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741709-63-7
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=741709-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanopyridine-5-boronic acid pinacol ester
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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